2,4-Pentanedione, 3-vanillyl-

CAS No.: 30881-23-3

Cat. No.: VC19662347

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30881-23-3 |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | 3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione |

| Standard InChI | InChI=1S/C13H16O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-5,7,11,16H,6H2,1-3H3 |

| Standard InChI Key | IFGDRUTWCITGHG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C |

Introduction

Chemical Identification and Structural Analysis

Molecular Identity

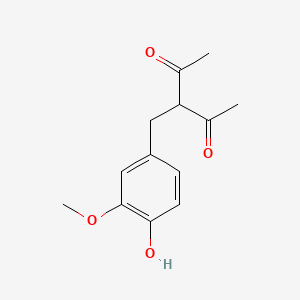

2,4-Pentanedione, 3-vanillyl- is systematically named 3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione, reflecting its IUPAC nomenclature . Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol . The compound integrates a vanillyl group (4-hydroxy-3-methoxyphenyl) attached to the central carbon of a pentanedione scaffold, as illustrated in its canonical SMILES representation: CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C .

Structural Features

The vanillyl group confers aromaticity and polarity, while the diketone functionality enhances reactivity. Key structural elements include:

-

Hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring, facilitating hydrogen bonding and solubility in polar solvents.

-

Two ketone groups at positions 2 and 4 of the pentanedione chain, enabling nucleophilic additions and coordination chemistry.

Physicochemical Properties

Experimental data from safety sheets and chemical databases reveal the following characteristics :

| Property | Value |

|---|---|

| Boiling Point | 375.6°C (760 mmHg) |

| Flash Point | 139.9°C |

| Density | 1.15 g/cm³ |

| Molecular Weight | 236.26 g/mol |

| Partition Coefficient | Not available |

| Vapor Pressure | Not available |

The high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding and dipole-dipole interactions. The density exceeding 1 g/cm³ aligns with its aromatic and oxygen-rich structure.

Synthesis and Production

General Synthetic Routes

While specific industrial protocols are proprietary, the compound can theoretically be synthesized via condensation reactions between vanillin derivatives and acetylacetone. A plausible pathway involves:

-

Protection of the phenolic -OH group in vanillin to prevent undesired side reactions.

-

Alkylation of acetylacetone with the protected vanillyl intermediate under basic conditions.

-

Deprotection to yield the final product.

Industrial-Scale Manufacturing

Large-scale production likely employs batch reactors with controlled temperature (50–100°C) and pH (8–10) to optimize yield . Post-synthesis purification methods such as distillation or recrystallization ensure high purity, critical for industrial applications.

Reactivity and Chemical Behavior

Functional Group Reactivity

-

Ketone Groups: Susceptible to nucleophilic attacks, enabling the formation of enolates or Schiff bases.

-

Phenolic -OH Group: Participates in acid-base reactions and oxidative coupling.

-

Methoxy Group: Electron-donating effect stabilizes the aromatic ring but limits electrophilic substitution.

Predicted Reactions

-

Oxidation: The diketone moiety may undergo oxidation to form carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

-

Reduction: Sodium borohydride (NaBH₄) could reduce ketones to secondary alcohols, altering solubility and bioactivity.

-

Substitution: Halogenation at the α-position of diketones is feasible using reagents like bromine (Br₂).

Industrial and Research Applications

Current Uses

Documented applications include :

-

Industrial Intermediate: Utilized in synthesizing pharmaceuticals and specialty chemicals.

-

Analytical Reagent: Potential use in chromatography due to its UV-active aromatic system.

Theoretical Applications

-

Antioxidant Research: The vanillyl group’s radical-scavenging capacity suggests utility in mitigating oxidative stress, though in-vivo studies are absent.

-

Coordination Chemistry: The β-diketone structure could act as a bidentate ligand for metal ions (e.g., Cu²⁺, Fe³⁺).

| Parameter | Guidance |

|---|---|

| Storage | Cool, dry, ventilated area |

| Incompatibilities | Strong oxidizers, acids |

| Personal Protection | Gloves, goggles, lab coat |

Emergency Measures

-

Spill Management: Absorb with inert material (sand, vermiculite) and dispose of as hazardous waste.

-

Exposure Response: Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists.

Regulatory and Environmental Considerations

Environmental Impact

-

Biodegradability: Unlikely to persist due to hydrolyzable ester and ketone groups.

-

Bioaccumulation: Low risk predicted (log P unavailable but polarity suggests limited lipid solubility).

Future Research Directions

-

Biological Activity Studies: In-vitro assays to validate antioxidant and anti-inflammatory potential.

-

Process Optimization: Development of continuous-flow synthesis to enhance yield and sustainability.

-

Material Science Applications: Exploration as a monomer for thermally stable polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume